molecular formula C16H19FN2O B5663890 1-[(3-FLUOROPHENYL)METHYL]-4-[(FURAN-2-YL)METHYL]PIPERAZINE

1-[(3-FLUOROPHENYL)METHYL]-4-[(FURAN-2-YL)METHYL]PIPERAZINE

Cat. No.: B5663890
M. Wt: 274.33 g/mol
InChI Key: QTDVKXGJPIBQLC-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-4-[(furan-2-yl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a fluorophenyl group and a furan group attached to a piperazine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-4-[(furan-2-yl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and 2-furancarboxaldehyde.

    Formation of Intermediate: The first step involves the reaction of 3-fluorobenzyl chloride with piperazine to form 1-(3-fluorobenzyl)piperazine.

    Final Product Formation: The intermediate is then reacted with 2-furancarboxaldehyde under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)methyl]-4-[(furan-2-yl)methyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-4-[(furan-2-yl)methyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-[(furan-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)piperazine: Lacks the furan group, which may result in different biological activities.

    1-(2-Furylmethyl)piperazine: Lacks the fluorophenyl group, which may affect its chemical reactivity and biological properties.

    1-Benzyl-4-(furan-2-yl)methylpiperazine: Similar structure but without the fluorine atom, leading to potential differences in pharmacological effects.

Uniqueness

1-[(3-Fluorophenyl)methyl]-4-[(furan-2-yl)methyl]piperazine is unique due to the presence of both the fluorophenyl and furan groups, which may confer distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O/c17-15-4-1-3-14(11-15)12-18-6-8-19(9-7-18)13-16-5-2-10-20-16/h1-5,10-11H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDVKXGJPIBQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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